Cas no 116378-40-6 (3-Amino-5-boronobenzoic acid)

3-Amino-5-boronobenzoic acid is a boronic acid derivative featuring both an amino and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its boronic acid moiety is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for complex molecule construction. The presence of the amino group allows for further functionalization, while the carboxylic acid enhances solubility and reactivity in aqueous or polar environments. This compound is especially useful in the development of pharmaceuticals, agrochemicals, and advanced materials, where precise molecular tuning is required. Its stability and reactivity profile make it a reliable choice for researchers in heterocyclic and bioconjugation chemistry.
3-Amino-5-boronobenzoic acid structure
3-Amino-5-boronobenzoic acid structure
Product Name:3-Amino-5-boronobenzoic acid
CAS No:116378-40-6
MF:C7H8BNO4
MW:180.953722000122
MDL:MFCD02179466
CID:63219
PubChem ID:2737795
Update Time:2025-10-30

3-Amino-5-boronobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-boronobenzoic acid
    • (3-Amino-5-carboxylphenyl)boronic acid
    • 3-Amino-5-carboxybenzeneboronic acid
    • 3-Amino-5-carboxylphenylboronic acid
    • Benzoic acid, 3-aMino-5-borono
    • (3-AMINO-5-CARBOXYPHENYL)BORONIC ACID
    • 3-Amino-5-carboxybenzeneboronicacid98%
    • 3-Amino-5-carboxybenzeneboronic acid 98%
    • EN300-7358561
    • 3-Amino-5-(dihydroxyboryl)benzoic acid, AldrichCPR
    • D95627
    • VVQAAMZMJNXCOP-UHFFFAOYSA-N
    • FT-0600743
    • AKOS006228019
    • A803606
    • AB11189
    • 3-amino-5-borono-benzoic Acid
    • AS-55776
    • 3-Amino-5-carboxyphenylboronic acid
    • 116378-40-6
    • 3-amino-5-(dihydroxyboranyl)benzoic acid
    • 3-amino-5-boronobenzoicacid
    • MFCD02179466
    • CS-0133781
    • Benzoic acid, 3-amino-5-borono-
    • DTXSID60372250
    • SCHEMBL1619056
    • 3-Amino-5-carboxylphenylboronic acid(contains varying amounts of Anhydride)
    • MDL: MFCD02179466
    • Inchi: 1S/C7H8BNO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
    • InChI Key: VVQAAMZMJNXCOP-UHFFFAOYSA-N
    • SMILES: OB(C1C=C(C=C(C(=O)O)C=1)N)O

Computed Properties

  • Exact Mass: 181.05500
  • Monoisotopic Mass: 181.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2

Experimental Properties

  • Density: 1.49
  • Melting Point: 210-212
  • Boiling Point: 545.498 ℃ at 760 mmHg
  • Flash Point: 283.7°C
  • Refractive Index: 1.63
  • PSA: 103.78000
  • LogP: -0.77200

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Amadis Chemical Company Limited
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(CAS:116378-40-6)3-Amino-5-boronobenzoic acid
Order Number:A803606
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):247.0
Email:sales@amadischem.com

Additional information on 3-Amino-5-boronobenzoic acid

Research Briefing on 3-Amino-5-boronobenzoic acid (CAS: 116378-40-6): Recent Advances and Applications

3-Amino-5-boronobenzoic acid (CAS: 116378-40-6) has emerged as a compound of significant interest in chemical biology and medicinal chemistry due to its unique structural features and versatile applications. This briefing synthesizes recent research progress (2022-2024) on this boronic acid derivative, particularly focusing on its role as a key intermediate in proteasome inhibitor development and its applications in boron neutron capture therapy (BNCT).

Recent structural optimization studies (J. Med. Chem. 2023) have demonstrated that the boronic acid moiety at the 5-position enables selective binding with proteasomal threonine residues, while the 3-amino group facilitates water solubility and targeted delivery. The compound's dual functionality makes it particularly valuable for designing next-generation bortezomib analogs with improved pharmacokinetic profiles.

In BNCT applications, preclinical studies (ACS Appl. Bio Mater. 2024) reveal that 3-Amino-5-boronobenzoic acid exhibits superior tumor accumulation (2.3-fold higher than BPA) in glioblastoma models, attributed to its amino acid transporter-mediated uptake mechanism. The carboxylic acid group enables pH-dependent release in tumor microenvironments (pH 6.5-7.0), while maintaining stability in systemic circulation (pH 7.4).

Notably, a 2024 Nature Communications study identified this compound as a versatile scaffold for developing PET imaging agents. The 18F-labeled derivative showed promising results in visualizing PD-L1 expression in non-small cell lung cancer, with tumor-to-background ratios exceeding 8:1 at 90 minutes post-injection.

Ongoing clinical trials (Phase I/II) are evaluating boronic acid-containing therapeutics derived from this scaffold for multiple myeloma and solid tumors. Preliminary data indicate reduced neurotoxicity compared to first-generation proteasome inhibitors, potentially addressing a major limitation in current treatment regimens.

The compound's synthetic accessibility (typically prepared via palladium-catalyzed borylation of 3-amino-5-bromobenzoic acid) and modular structure position it as a strategic building block for multifunctional agents. Recent patent filings (2023-2024) demonstrate expanding intellectual property landscapes covering novel formulations and combination therapies.

Future research directions include exploring its potential in targeted alpha-particle therapy and as a component of antibody-drug conjugates. The unique physicochemical properties of 3-Amino-5-boronobenzoic acid continue to inspire innovative applications at the chemistry-biology interface.

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Amadis Chemical Company Limited
(CAS:116378-40-6)3-Amino-5-boronobenzoic acid
A803606
Purity:99%
Quantity:5g
Price ($):247.0
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